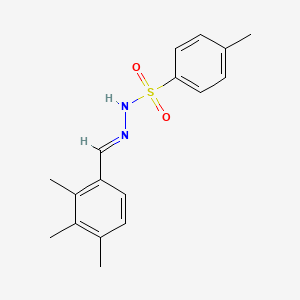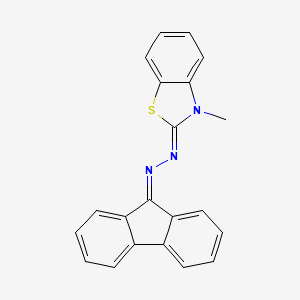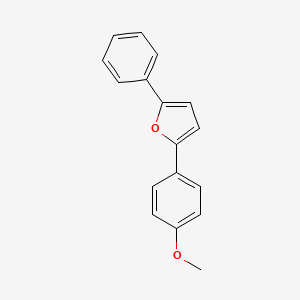![molecular formula C13H11N3O4 B5523257 4-[2-(aminocarbonyl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B5523257.png)
4-[2-(aminocarbonyl)carbonohydrazonoyl]phenyl 2-furoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(aminocarbonyl)carbonohydrazonoyl]phenyl 2-furoate, also known as ACFA, is a chemical compound that has gained attention in the scientific community due to its potential use in scientific research. ACFA is a highly reactive molecule that can be used in a variety of applications, including biological and biochemical research.
Applications De Recherche Scientifique
Corrosion Inhibition
A study by Moanță, Tutunaru, and Rotaru (2013) demonstrated the application of a similar compound, 4-(phenyldiazenyl)phenyl 2-furoate, as a corrosion inhibitor for carbon steel in saline waters. Spectral and thermal analyses characterized the compound, and potentiodynamic polarization showed significant decreases in corrosion current densities with increased concentration of the inhibitor, highlighting its effectiveness in protecting against corrosion Moanță, Tutunaru, & Rotaru, 2013.
Polymer Science
Research on supramolecular polymerization by de Greef et al. (2009) discussed the impact of chemical modifications, like those in phenyl ester moieties, on polymerization processes. The study sheds light on the controlled polymerization techniques that could be applicable for designing polymers with specific characteristics, potentially relevant for materials synthesized from compounds similar to 4-[2-(aminocarbonyl)carbonohydrazonoyl]phenyl 2-furoate de Greef et al., 2009.
Antibacterial Activity
Rostamizadeh and colleagues (2013) synthesized derivatives that share structural features with this compound, which exhibited notable antibacterial activity. Their work highlights the potential of these compounds in developing new antibacterial agents Rostamizadeh et al., 2013.
Materials Science
The study of metal–organic coordination polymers derived from ligands related to this compound by Sun et al. (2013) showcased various structures with luminescent and magnetic properties. These findings suggest applications in materials science for sensing, imaging, and data storage Sun et al., 2013.
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Sigma-Aldrich sells “4-[2-(aminocarbonyl)carbonohydrazonoyl]phenyl benzoate” as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, it’s crucial to handle all chemicals with appropriate safety measures.
Propriétés
IUPAC Name |
[4-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c14-13(18)16-15-8-9-3-5-10(6-4-9)20-12(17)11-2-1-7-19-11/h1-8H,(H3,14,16,18)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBMZKWOPWAKDV-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-benzyl-9-[(5-propyl-2-furyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5523212.png)
![4-{3-chloro-4-[(4-nitrophenyl)diazenyl]phenyl}morpholine](/img/structure/B5523213.png)


![2-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5523240.png)
![(1S*,5R*)-6-benzyl-3-[3-(3-pyridinyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5523242.png)
![3-[(7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]propanoic acid](/img/structure/B5523243.png)
![4-[(2-naphthylsulfonyl)methyl]-1,3-thiazol-2-amine](/img/structure/B5523246.png)
![2-fluoro-5-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzoic acid](/img/structure/B5523252.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(1-naphthylmethylene)acetohydrazide](/img/structure/B5523282.png)
![2-methyl-N-(2-pyrazin-2-ylethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5523284.png)
